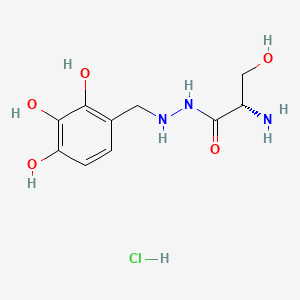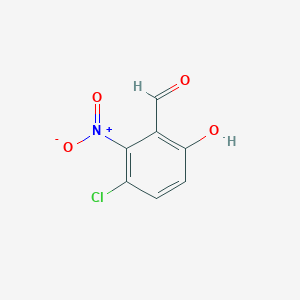
3-Chloro-6-hydroxy-2-nitrobenzaldehyde
Übersicht
Beschreibung
3-Chloro-6-hydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO4. It has a molecular weight of 201.57 . The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4ClNO4/c8-5-1-2-6 (11)4 (3-10)7 (5)9 (12)13/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 201.57 .Wissenschaftliche Forschungsanwendungen
Malaricidal and Coccidiostatic Compounds Synthesis
One application involves the synthesis of 10-hydroxy-3,4-dihydroacridine-1,9(2H,10H)-diones from 2-nitrobenzaldehydes and 1,3-cyclohexanediones. These compounds have shown pronounced coccidiostatic and malaricidal effects, even against drug-resistant malaria parasites. This research underscores the potential of 2-nitrobenzaldehydes in developing treatments for infectious diseases (Dürckheimer et al., 1980).
Analytical Chemistry and Spectroscopy
Another study analyzed the NMR spectra of various di-substituted benzaldehydes, including 3-nitro and 4-hydroxy derivatives, to reveal long-range coupling between the aldehyde proton and the ring proton in position five. This study contributes to our understanding of the molecular structure and behavior of such compounds, which can be useful in analytical chemistry and molecular spectroscopy (Kowalewski & Kowalewski, 1965).
Inhibitors of Hepatic Glucose 6-Phosphatase
Research into chlorogenic acid and hydroxynitrobenzaldehyde has uncovered new inhibitors of hepatic glucose 6-phosphatase, an enzyme critical in glucose metabolism. These findings have implications for diabetes research and treatment strategies (Arion et al., 1997).
Molecular Interactions and Crystal Structure
The study of molecular interactions in compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde has provided insights into crystal structures involving hydrogen bonds and iodo-nitro interactions. This research aids in understanding the molecular assembly and design of new materials (Garden et al., 2004).
Kinetic Modeling in Chemical Synthesis
Kinetic modeling of benzaldehyde nitration by mixed acid under homogeneous conditions provides valuable data for optimizing chemical reactions in the synthesis of nitrobenzaldehyde isomers, important for bulk and fine chemicals industries (Russo et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Chloro-6-hydroxy-2-nitrobenzaldehyde .
Biochemische Analyse
Biochemical Properties
3-Chloro-6-hydroxy-2-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformations that are essential for metabolic processes. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the nitro group can participate in electron transfer reactions, making this compound a versatile intermediate in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical for signal transduction. By altering the phosphorylation status of key proteins, this compound can impact cellular responses to external stimuli. Furthermore, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for enzymes that utilize similar substrates, thereby blocking their catalytic function. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation-reduction reactions, where it undergoes transformations that are essential for cellular energy production and detoxification processes. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biochemical activity, as it may concentrate in specific compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. The precise localization of this compound within cells determines its interactions with biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
3-chloro-6-hydroxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUQAKTDQZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624829 | |
| Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412336-53-9 | |
| Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


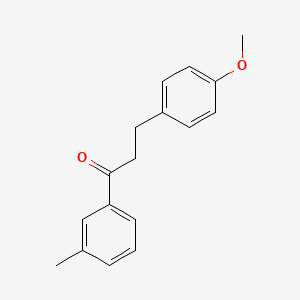
![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)
![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)

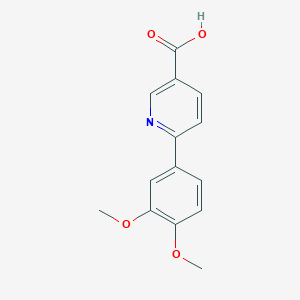


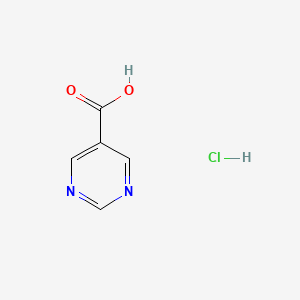
![3,6,7-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1629847.png)



![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)
